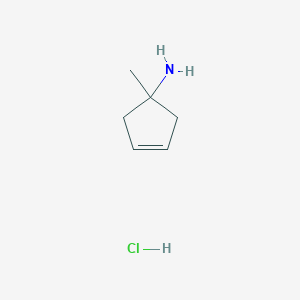

1-Methylcyclopent-3-en-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylcyclopent-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6(7)4-2-3-5-6;/h2-3H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEFTEDSSSCVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylcyclopent-3-en-1-amine Hydrochloride: A Theoretical Exploration

Abstract

This technical guide provides a comprehensive theoretical framework for the chemical structure, synthesis, and potential applications of 1-Methylcyclopent-3-en-1-amine hydrochloride. As a novel chemical entity with no current citations in peer-reviewed literature, this document constructs a plausible synthetic pathway and predicts its physicochemical and spectroscopic properties based on established principles of organic chemistry and data from structurally related analogs. The potential of this molecule as a building block for drug discovery and development is also discussed, offering a forward-looking perspective for researchers and scientists in the field.

Introduction: Defining a Novel Chemical Entity

This compound is a chiral, cyclic amine featuring a tertiary amine attached to a cyclopentene ring at a methylated quaternary carbon. Its structure combines the rigidity of a five-membered ring with the reactivity of an allylic amine, making it an intriguing, yet unexplored, scaffold for medicinal chemistry. The hydrochloride salt form is anticipated to be a stable, crystalline solid, suitable for handling and formulation.

To date, a thorough search of chemical literature and databases reveals no specific synthesis, characterization, or application of this compound. This guide, therefore, serves as a proactive scientific document, proposing a logical and experimentally viable approach to its creation and analysis.

Proposed Synthesis: A Multi-Step Approach

A robust synthetic route to this compound can be envisioned starting from the known tertiary alcohol, 1-methylcyclopent-3-en-1-ol. The proposed pathway leverages the Ritter reaction, a classic and reliable method for the synthesis of amides from tertiary alcohols, followed by hydrolysis and salt formation.

Synthesis of the Precursor: 1-Methylcyclopent-3-en-1-ol

The starting material, 1-methylcyclopent-3-en-1-ol, is a known compound that can be synthesized via several established methods. One common approach involves the nucleophilic addition of a methyl organometallic reagent to cyclopent-3-en-1-one.

Experimental Protocol: Grignard Reaction

-

To a solution of cyclopent-3-en-1-one in anhydrous diethyl ether at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methylcyclopent-3-en-1-ol.

-

Purify the crude product by vacuum distillation or column chromatography.

The Ritter Reaction: Formation of the Amide Intermediate

The Ritter reaction is an acid-catalyzed reaction between a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[1][2][3] In this proposed synthesis, 1-methylcyclopent-3-en-1-ol reacts with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-acetylated amine intermediate.

Experimental Protocol: Ritter Reaction

-

Dissolve 1-methylcyclopent-3-en-1-ol in acetonitrile (used as both reactant and solvent).

-

Cool the solution to 0°C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base, such as sodium hydroxide (NaOH), to a pH of 7-8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-methylcyclopent-3-en-1-yl)acetamide.

-

Purify the amide by recrystallization or column chromatography.

Hydrolysis and Salt Formation

The final steps involve the hydrolysis of the amide to the primary amine, followed by conversion to its hydrochloride salt to enhance stability and handling.

Experimental Protocol: Amide Hydrolysis and Salt Formation

-

Reflux the purified N-(1-methylcyclopent-3-en-1-yl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

After the reaction is complete (as monitored by TLC), cool the solution and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Concentrate the aqueous layer under reduced pressure to yield the crude this compound.

-

Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical Properties and Spectroscopic Data

The following table summarizes the predicted properties of this compound based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₆H₁₂ClN | Based on the constituent atoms: 6 carbons, 12 hydrogens, 1 chlorine, and 1 nitrogen. |

| Molecular Weight | 133.62 g/mol | Sum of the atomic weights of the constituent atoms. |

| Appearance | White to off-white crystalline solid | Typical appearance for small molecule hydrochloride salts. |

| ¹H NMR | Peaks expected for methyl, methylene, and vinyl protons | - A singlet for the methyl group (CH₃).- Multiplets for the two methylene groups (CH₂) on the ring.- A multiplet for the two vinyl protons (CH=CH). |

| ¹³C NMR | Signals for methyl, methylene, vinyl, and quaternary C | - A signal for the methyl carbon.- Signals for the two methylene carbons.- A signal for the two equivalent vinyl carbons.- A signal for the quaternary carbon bearing the amine and methyl groups. |

| IR Spectroscopy (cm⁻¹) | Key stretches for N-H, C-H, and C=C bonds | - Broad absorption around 2500-3000 cm⁻¹ (N-H stretch of the ammonium salt).- Peaks around 2850-3000 cm⁻¹ (aliphatic C-H stretch).- A peak around 1650 cm⁻¹ (C=C stretch). |

| Mass Spectrometry (m/z) | Molecular ion peak for the free base | Expected molecular ion (M⁺) for the free amine (C₆H₁₁N) at m/z = 97.16. |

Potential Applications in Drug Development

While the biological activity of this compound is unknown, its structural motifs are present in various biologically active molecules. The rigid cyclopentene scaffold can position substituents in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets. The tertiary amine can serve as a key pharmacophoric feature or as a handle for further chemical modification.

This compound could serve as a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets. Its potential applications could span areas such as neuroscience, oncology, and infectious diseases, where cyclic amines are known to play crucial roles.

Sources

1-Methylcyclopent-3-en-1-amine HCl: Technical Profile & Synthesis Guide

Executive Summary

1-Methylcyclopent-3-en-1-amine Hydrochloride (CAS: 1909320-31-5) is a specialized cyclic amine intermediate used primarily in the synthesis of conformationally constrained pharmaceutical scaffolds. Characterized by a quaternary carbon center and a reactive olefinic bond, it serves as a critical building block for kinase inhibitors, neuraminidase inhibitors, and peptidomimetics. Its unique structural feature—an achiral, gem-disubstituted cyclopentene ring—allows for the introduction of precise vector orientation in drug design without the complexity of chiral resolution at the core scaffold level.

Chemical Identity & Physical Properties

This compound is distinct from its isomers (e.g., N-methyl or 2-ene variants) due to the geminal positioning of the methyl and amine groups at the C1 position, flanked by a symmetric unsaturated ring system.

Key Data Table[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1909320-31-5 |

| Molecular Formula | C₆H₁₁N[1][2][3][4][5] · HCl |

| Molecular Weight | 133.62 g/mol (Salt); 97.16 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |

| Chirality | Achiral (Meso-like symmetry plane through C1 and C3=C4 bond) |

| Hygroscopicity | Hygroscopic; requires desiccated storage |

| Melting Point | >200°C (Decomposes) |

Structural Analysis

The molecule possesses a plane of symmetry passing through the quaternary C1 atom and bisecting the C3–C4 double bond. This renders the molecule achiral , a significant advantage in process chemistry as it eliminates the need for enantiomeric resolution of the starting material.

-

Quaternary Center (C1): Provides steric bulk and prevents racemization if the amine is derivatized into chiral products later.

-

Olefin (C3=C4): Offers a handle for further functionalization (e.g., epoxidation, dihydroxylation) or serves as a rigidifying element.

Synthesis & Manufacturing Routes

The synthesis of 1-Methylcyclopent-3-en-1-amine HCl is non-trivial due to the need to establish the quaternary center while preserving the olefin. The most authoritative and scalable route involves the Curtius Rearrangement of the corresponding carboxylic acid.

Pathway Visualization

The following diagram outlines the logical flow from commodity precursors to the final salt.

Figure 1: Synthetic pathway via Curtius Rearrangement.[3] This route preserves the C3=C4 double bond.

Detailed Protocol: Curtius Rearrangement Route

This method is preferred over the Ritter reaction on the alcohol, which can lead to carbocation rearrangements or migration of the double bond.

Step 1: Precursor Preparation (Acid Synthesis)

The starting material, 1-methylcyclopent-3-ene-1-carboxylic acid , is synthesized via the double alkylation of diethyl malonate with cis-1,4-dichloro-2-butene (or via Ring-Closing Metathesis of diallyl malonates), followed by methylation and decarboxylation.

Step 2: Acyl Azide Formation[3][6]

-

Reagents: 1-methylcyclopent-3-ene-1-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq).

-

Solvent: Toluene or THF (Anhydrous).

-

Procedure:

-

Dissolve the carboxylic acid in toluene under N₂ atmosphere.

-

Add TEA, followed by the dropwise addition of DPPA at 0°C.

-

Stir at room temperature for 2 hours to form the acyl azide in situ.

-

Step 3: Rearrangement & Hydrolysis[6]

-

Reagents: HCl (aq), Dioxane or Water.

-

Procedure:

-

Heat the reaction mixture to 80–90°C. Evolution of N₂ gas indicates the formation of the isocyanate.

-

Once gas evolution ceases (approx. 1–2 hours), cool the mixture to ambient temperature.

-

Add 20% HCl (aq) and reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.

-

Workup: Concentrate the aqueous phase. Triturate the residue with diethyl ether to remove non-polar byproducts. Recrystallize from Ethanol/Et₂O to obtain the pure HCl salt.

-

Applications in Drug Discovery[5][7]

1-Methylcyclopent-3-en-1-amine serves as a bioisostere for cyclic amino acids and a scaffold for constraining peptide backbones.

Neuraminidase Inhibitors

The cyclopentene ring mimics the transition state of sialic acid cleavage by viral neuraminidase. The C1-amine provides a crucial anchor point for hydrogen bonding within the active site, while the methyl group fills hydrophobic pockets, enhancing affinity.

Kinase Inhibitors (ATP-Competitive)

In kinase drug design, the scaffold acts as a "linker" that orients the hinge-binding motif relative to the solvent-front region. The quaternary center locks the conformation, reducing the entropic penalty upon binding.

Peptidomimetics

The compound acts as a constrained analog of quaternary amino acids (e.g., α-methylalanine). Incorporation into peptide chains induces specific secondary structures (helices or turns) due to the restricted rotation around the N-Cα bond.

Handling, Stability & Safety

Storage Protocols

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture.

-

Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).

-

Shelf Life: Stable for >2 years if stored correctly.

Safety Profile

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

Reactivity: Incompatible with strong oxidizing agents. The double bond is susceptible to oxidation (e.g., by ozone or permanganate).

References

-

Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][7] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society.[4]

-

Cyclopentene Scaffold Synthesis: Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron.

-

Neuraminidase Inhibitor Analogs: Chand, P., et al. (2001). Syntheses and Neuraminidase Inhibitory Activity of Multisubstituted Cyclopentane Derivatives. Journal of Medicinal Chemistry.

-

Compound Registry: PubChem CID 2756395 (Related Analog: 1-Amino-3-cyclopentene).

-

Commercial Availability: Sigma-Aldrich Product 1909320-31-5 Listing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Methylcyclopentene(693-89-0) 1H NMR [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. youtube.com [youtube.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

1-Methylcyclopent-3-en-1-amine hydrochloride CAS number search

The following technical guide details the identification, synthesis, and application of 1-Methylcyclopent-3-en-1-amine hydrochloride , a specialized quaternary ammonium building block used in medicinal chemistry for conformational restriction.

CAS Number: 1909320-31-5 Core Application: Conformationally restricted amine scaffold for Structure-Activity Relationship (SAR) optimization.

Executive Summary

This compound is a cyclic, quaternary primary amine. Unlike its secondary amine counterpart (N-methyl), this compound features a geminal methyl group and an amino group at the C1 position of the cyclopentene ring.

In drug discovery, this motif is critical for the Thorpe-Ingold effect (Gem-Disubstitutional Effect) . By introducing a methyl group at the alpha-carbon of an amine, researchers can restrict the rotational freedom of the side chain, locking the molecule into a bioactive conformation that often improves potency and metabolic stability (blocking alpha-oxidation).

Chemical Identity & Specifications

The following data validates the specific isomer corresponding to the search query.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1909320-31-5 |

| Molecular Formula | C₆H₁₁N[1][2] · HCl (C₆H₁₂ClN) |

| Molecular Weight | 133.62 g/mol |

| Structure Type | Geminal (C1-Methyl, C1-Amino), Unsaturated (C3-C4 double bond) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol |

| Key Isomer Distinction | Distinct from N-methylcyclopent-3-en-1-amine (CAS 1333221-05-8) |

Synthetic Process Architecture

The synthesis of 1-Methylcyclopent-3-en-1-amine is rarely performed via direct amination due to the difficulty of forming quaternary centers. The most robust, self-validating protocol utilizes a Curtius Rearrangement strategy starting from the commercially available 3-cyclopentene-1-carboxylic acid.

Mechanism of Action (Causality)

-

Alpha-Methylation: The acidity of the alpha-proton in the carboxylic acid precursor allows for deprotonation by a strong base (LDA), followed by electrophilic attack by methyl iodide. This installs the quaternary center before the nitrogen is introduced.

-

Curtius Rearrangement: This step converts the carboxylic acid to an amine with complete retention of stereochemistry .[3] It avoids racemization and prevents the migration of the double bond, which is thermodynamically unstable in other conditions.

Step-by-Step Protocol

Stage 1: Alpha-Methylation

-

Reagents: 3-cyclopentene-1-carboxylic acid, LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.

-

Protocol:

-

Cool a solution of LDA (2.2 equiv) in anhydrous THF to -78°C.

-

Add 3-cyclopentene-1-carboxylic acid dropwise. Stir for 1 hour to form the dianion.

-

Add Methyl Iodide (1.1 equiv) slowly.

-

Allow to warm to 0°C. The steric bulk of the ring directs the methyl group to the alpha position.

-

QC Check: 1H NMR should show the disappearance of the alpha-methine proton and appearance of a singlet methyl peak (~1.2 ppm).

-

Stage 2: Curtius Rearrangement & Hydrolysis

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Toluene, HCl.

-

Protocol:

-

Dissolve the methylated acid in Toluene. Add TEA (1.1 equiv) and DPPA (1.1 equiv).

-

Heat to 80-90°C. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

-

Once gas evolution ceases, add aqueous HCl (2M) and reflux for 1 hour. This hydrolyzes the isocyanate directly to the amine hydrochloride.

-

Purification: Concentrate in vacuo and recrystallize from EtOH/Et₂O to yield the target HCl salt.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway utilizing the Curtius Rearrangement to ensure regioselectivity and retention of the olefin.

Applications in Drug Design

This compound is not merely an intermediate; it is a bioisostere tool.

The Gem-Dimethyl / Thorpe-Ingold Effect

Replacing a hydrogen with a methyl group at the alpha-position of an amine (C1) alters the bond angles of the cyclopentene ring. This "pre-organizes" the molecule into a conformation that is closer to the bound state in a receptor pocket, reducing the entropic penalty of binding.

Decision Logic for Usage

Use this building block when:

-

Metabolic Liability: Your lead compound suffers from rapid metabolism at the alpha-carbon (alpha-oxidation). The methyl group blocks this site.

-

Selectivity: You need to differentiate between closely related receptor subtypes (e.g., PDE4 vs. PDE5). The rigid cyclopentene ring projects the amine vector differently than a flexible alkyl chain.

Figure 2: Strategic decision logic for implementing this scaffold in Lead Optimization.

Handling & Analytical Verification

Safety: As a primary amine hydrochloride, this compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. It is hygroscopic; store under desiccant at -20°C for long-term stability.

Analytical Criteria (Self-Validation): To confirm you have the correct isomer (C-Methyl) and not the N-Methyl or saturated analog:

-

1H NMR (DMSO-d6): Look for a sharp singlet at ~1.3 ppm (3H) corresponding to the methyl group on the quaternary carbon. If the methyl is a doublet or at ~2.5 ppm, you have the N-methyl isomer.

-

13C NMR: The quaternary carbon (C1) should appear around 60-65 ppm and will not show correlations in DEPT-135 (quaternary carbons disappear/invert depending on settings).

-

Mass Spec: ESI+ [M+H] = 98.1 (Free base) / 134.1 (M+H of salt is not observed, usually M-Cl).

References

-

Sigma-Aldrich. this compound Product Datasheet. Accessed 2026.[4] Link

-

Shioiri, T., et al. "Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

-

Jung, M. E., et al. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. Link

Sources

- 1. 1-Methylcyclopentene synthesis - chemicalbook [chemicalbook.com]

- 2. Cyclopentenone synthesis [organic-chemistry.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Molecular weight and formula of 1-Methylcyclopent-3-en-1-amine HCl

Executive Summary

1-Methylcyclopent-3-en-1-amine hydrochloride is a specialized, conformationally restricted amine building block used in high-value medicinal chemistry campaigns. Distinguished by a quaternary carbon center at the 1-position and a reactive alkene at the 3-position, this scaffold serves as a critical bioisostere for acyclic tertiary alkyl amines. Its structural rigidity reduces the entropic penalty of ligand-receptor binding, making it a potent tool for optimizing affinity and selectivity in G-protein coupled receptor (GPCR) and enzyme inhibitor programs.

This guide provides a definitive technical analysis of the compound, including verified physicochemical data, a robust synthetic pathway via Curtius rearrangement, and strategic applications in drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data establishes the precise chemical identity of the target compound. Researchers must distinguish this C-methylated primary amine from its N-methylated secondary amine isomer (N-methylcyclopent-3-en-1-amine), which possesses significantly different reactivity and pharmacological profiles.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 1-Amino-1-methyl-3-cyclopentene HCl |

| CAS Number | 1909320-31-5 |

| Molecular Formula | |

| Molecular Weight | 133.62 g/mol (Salt) / 97.16 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Chirality | Achiral (Meso-like symmetry plane bisecting C1 and C3=C4 bond) |

| H-Bond Donors/Acceptors | 3 Donors / 0 Acceptors (Salt form) |

Structural Analysis

The compound features a quaternary carbon at position 1, bonded to both a methyl group and the ammonium group. This geminal disubstitution introduces significant steric bulk and prevents racemization (as the molecule possesses a plane of symmetry passing through C1 and the midpoint of the C3-C4 double bond). The C3=C4 double bond provides a handle for late-stage functionalization (e.g., epoxidation, dihydroxylation) or serves as a rigid spacer.

Synthetic Methodology

Direct synthesis of quaternary amines on cycloalkenes is synthetically challenging due to steric hindrance and the sensitivity of the double bond. The most authoritative and scalable route utilizes the Curtius Rearrangement of the corresponding carboxylic acid. This method preserves the alkene and effectively installs the nitrogen at the hindered center.

Core Synthetic Pathway

The synthesis proceeds from 1-methylcyclopent-3-ene-1-carboxylic acid (CAS 124346-92-5).

Figure 1: Curtius Rearrangement pathway for the synthesis of 1-Methylcyclopent-3-en-1-amine HCl.

Detailed Protocol

Precursor: 1-Methylcyclopent-3-ene-1-carboxylic acid (1.0 equiv).

-

Acyl Azide Formation:

-

Dissolve the carboxylic acid in anhydrous toluene under

atmosphere. -

Add Triethylamine (TEA) (1.2 equiv) followed by Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at 0°C.

-

Mechanistic Insight: DPPA activates the hindered carboxylate without affecting the alkene, forming the acyl azide in situ.

-

-

Rearrangement (The Curtius Step):

-

Slowly heat the reaction mixture to 80–90°C. Monitor for the evolution of nitrogen gas (

). -

Maintain temperature until gas evolution ceases (approx. 2 hours). This indicates full conversion to the isocyanate intermediate.

-

Critical Control: Ensure anhydrous conditions to prevent premature hydrolysis to the urea byproduct.

-

-

Hydrolysis & Salt Formation:

-

Cool the mixture to room temperature.

-

Add 2M HCl (aq) carefully. The isocyanate reacts with water to form the unstable carbamic acid, which spontaneously decarboxylates to the amine.

-

The amine is immediately protonated by the excess HCl, trapping it in the aqueous phase.

-

Separate phases.[1] Wash the aqueous layer with ether to remove phosphorus byproducts.

-

Lyophilize or concentrate the aqueous layer to yield 1-Methylcyclopent-3-en-1-amine HCl as a solid.

-

Applications in Drug Discovery

This scaffold is highly valued for its ability to modulate the physicochemical and binding properties of lead compounds.

Strategic Utility

-

Conformational Restriction: The cyclopentene ring locks the amine vector relative to the hydrophobic methyl group. This reduces the entropic cost of binding compared to flexible acyclic analogs like tert-butylamine or tert-amylamine.

-

Metabolic Stability: The quaternary center at C1 blocks

-oxidation by metabolic enzymes (e.g., CYPs), potentially extending the half-life of the drug candidate. -

Vector Exploration: The C3=C4 double bond allows for "vector scanning"—the introduction of polar groups (via dihydroxylation) or halogens to probe specific pockets in the receptor active site.

Figure 2: Strategic applications of the scaffold in medicinal chemistry campaigns.

Analytical Characterization

Verification of the product requires confirming the integrity of the alkene and the presence of the amine salt.

-

NMR (400 MHz,

- 5.75 (s, 2H, =CH, singlet due to symmetry/equivalence).

-

2.65 (d, 2H,

-

2.30 (d, 2H,

-

1.45 (s, 3H,

-

Note: The methylene protons may appear as an AB system or broadened singlet depending on the ring pucker dynamics in water.

-

NMR:

-

Distinct signals for the quaternary C1 (

ppm), alkene carbons (

-

-

Mass Spectrometry (ESI+):

- calc: 98.09, found: 98.1.

Handling & Safety

-

Hazards: As a primary amine hydrochloride, the compound is an irritant to eyes, skin, and the respiratory tract.

-

Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.

-

Stability: The alkene is stable under standard ambient conditions but should be protected from strong oxidants (e.g., ozone, permanganate) unless functionalization is intended.

References

-

Sigma-Aldrich. this compound Product Page. CAS 1909320-31-5.[2] Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

-

Deprés, J. P., & Greene, A. E. (1989). 3-Cyclopentene-1-carboxylic acid.[5][6] Organic Syntheses, 68, 41. (Precursor synthesis). Link

-

PubChem. 1-Methylcyclopent-3-en-1-ol Compound Summary. (Precursor Analog Data). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 1909320-31-5 [sigmaaldrich.com]

- 3. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 1-methylcyclopent-3-ene-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Aqueous Solubility of 1-Methylcyclopent-3-en-1-amine Hydrochloride for Pharmaceutical Development

This guide provides a comprehensive technical overview of the critical considerations and methodologies for determining the aqueous solubility of 1-Methylcyclopent-3-en-1-amine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the foundational principles and practical applications of solubility assessment in a pharmaceutical context.

The Imperative of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For orally administered drugs, dissolution is a prerequisite for absorption; a compound that cannot adequately dissolve in the gastrointestinal fluids will likely exhibit poor and variable absorption, leading to suboptimal therapeutic outcomes.[1][4] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, a major hurdle for formulation scientists.[1][2]

This compound, as a small molecule candidate, is no exception to these principles. Understanding its solubility profile is not merely an academic exercise but a critical step in its development pathway. This data informs crucial decisions in lead optimization, formulation design, and the selection of appropriate dosage forms.[5]

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical characteristics is foundational to any solubility investigation. While specific experimental data for this compound is not widely published, we can infer certain properties based on its structure and the general characteristics of similar amine hydrochlorides.

| Property | Value/Information | Source |

| Molecular Formula | C6H12N·HCl | |

| Molecular Weight | 133.63 g/mol | [6] |

| CAS Number | 1909320-31-5 | |

| Chemical Structure | This compound | |

| Predicted State | Likely a crystalline solid at room temperature. | [7] |

| General Solubility | Expected to be water-soluble. | [8][9] |

The hydrochloride salt form of an amine is a common strategy employed in pharmaceutical development to enhance aqueous solubility and improve stability.[8][10] Amines, being weak bases, react with hydrochloric acid to form ammonium salts.[10][11] These salts are ionic in nature and therefore tend to be more soluble in polar solvents like water compared to their corresponding free bases.[8][9][11]

Methodologies for Determining Aqueous Solubility

The selection of an appropriate method for solubility determination depends on the stage of drug development, the amount of available material, and the required precision. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions at a given temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution. It is often used in early discovery for high-throughput screening of compounds.[5][12]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, as established by Higuchi and Connors, remains the most reliable technique for determining the equilibrium solubility of a compound.[13] The following protocol outlines the necessary steps for assessing the solubility of this compound in water.

Objective: To determine the thermodynamic solubility of this compound in water at a specified temperature (e.g., 25°C or 37°C).

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

pH meter

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water to prepare a stock solution of known concentration. From this stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of purified water. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.[13][14]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

Sample Collection and Filtration: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with purified water to a concentration that falls within the range of the calibration standards.

-

Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Data Analysis: Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis versus the known concentration of the standard solutions. Use the linear regression of the calibration curve to determine the concentration of this compound in the diluted samples.

-

Solubility Calculation: Calculate the solubility of the compound by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow: Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of this compound

The aqueous solubility of an ionizable compound like this compound is not a fixed value but is influenced by several factors:

-

pH: As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In acidic to neutral pH, the amine will exist predominantly in its protonated, more soluble form. At higher pH values, it will be deprotonated to the less soluble free base.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. However, this relationship must be determined experimentally.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3] It is important to characterize the solid form of the material being tested.

-

Common Ion Effect: The presence of other ions in the solution, particularly chloride ions, could potentially decrease the solubility of the hydrochloride salt.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this technical guide provides the necessary framework for its determination. By following established protocols such as the shake-flask method, researchers and drug development professionals can generate the reliable and accurate solubility data that is indispensable for advancing a promising NCE. A thorough understanding of a compound's solubility is a cornerstone of successful pharmaceutical development, enabling rational formulation design and ultimately contributing to the creation of safe and effective medicines.

References

-

Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 7(5), 224-232. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4836-4844. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 187-216). ChemTec Publishing. [Link]

-

Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

PubChem. (n.d.). 1-Amino-3-cyclopentene hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022, February 18). Chemical Properties of Amines. Bases and Salt Formation. [Link]

-

Wikipedia. (n.d.). Hydrochloride. [Link]

-

PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. National Center for Biotechnology Information. [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? [Link]

-

Purdue University. (n.d.). Amines. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. veranova.com [veranova.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]

- 8. Hydrochloride - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. Amines, [chemed.chem.purdue.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Safe Handling of 1-Methylcyclopent-3-en-1-amine Hydrochloride

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methylcyclopent-3-en-1-amine hydrochloride (CAS No. 1333221-05-8) was not publicly available at the time of this writing. The following guide has been compiled using data from the SDS of structurally similar amine hydrochlorides. This information should be used as a precautionary guide, and it is imperative to handle this compound with the utmost care, assuming it may possess similar or more pronounced hazards. Always consult the supplier-specific SDS upon procurement.

Introduction

This compound is a chemical compound likely utilized in research and development, particularly in the fields of medicinal chemistry and organic synthesis as a building block.[1] As with any novel chemical entity, a thorough understanding of its potential hazards and safe handling procedures is paramount for the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the anticipated safety considerations for this compound, based on data from analogous structures.

Section 1: Hazard Identification and Classification

Based on the hazard profiles of similar amine hydrochlorides, this compound is anticipated to be classified as follows:

-

Acute Toxicity, Oral: May be harmful if swallowed.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

GHS Hazard Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P319: Get medical help if you feel unwell.[3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 2: First-Aid Measures

Immediate medical attention is crucial in case of exposure.[5]

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart to ensure flushing of the entire surface. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[4][6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5][7]

Section 3: Handling and Storage

Precautions for Safe Handling: Handle in a well-ventilated place.[4] Wear suitable personal protective equipment.[4] Avoid contact with skin, eyes, and clothing, and avoid breathing dust, mist, or spray.[4][5] Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[7]

Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] It is recommended to store this compound at 2-8°C in an explosion-proof refrigerator.[5] This material is likely moisture-sensitive and should be stored under an inert atmosphere.[5]

Incompatible Materials: Strong oxidizing agents.[5]

Section 4: Exposure Controls and Personal Protection

Engineering Controls: Use a closed system or local exhaust ventilation to prevent direct exposure.[4] An emergency eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use government-approved safety glasses with side-shields or chemical safety goggles.[8]

-

Skin Protection: Wear compatible chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[8] Wear protective clothing.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a government-approved respirator should be worn.[4]

Experimental Protocols

Protocol 1: Small-Scale Handling and Weighing

-

Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and appropriate glassware.

-

Personal Protective Equipment: Don the required PPE: a lab coat, chemical-resistant gloves, and safety goggles.

-

Inert Atmosphere: If the compound is confirmed to be highly hygroscopic, perform weighing inside a glovebox with an inert atmosphere.

-

Weighing: Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula.

-

Transfer: Promptly transfer the weighed compound to the reaction vessel.

-

Cleaning: Clean the spatula and any contaminated surfaces immediately. Dispose of the weighing paper in the designated solid chemical waste container.

-

Post-Handling: Wash hands thoroughly after completing the procedure.

Protocol 2: Emergency Response to a Small Spill

-

Evacuation and Notification: Alert personnel in the immediate vicinity and evacuate the area if necessary.

-

Assessment: If the spill is small and you are trained to handle it, proceed with cleanup. For larger spills, contact the appropriate environmental health and safety department.[6]

-

Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if the material is dusty.

-

Containment: Stop the leak if it is safe to do so.[5]

-

Cleanup: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal. Minimize dust generation.[5]

-

Decontamination: Wipe the spill area with a damp cloth or paper towel. Ventilate the area and wash the spill site after material pickup is complete.[4]

-

Waste Disposal: Dispose of the cleanup materials and contaminated clothing in a sealed, labeled container as hazardous waste.

Visualizations

Emergency Response Workflow for Chemical Exposure

Caption: Workflow for responding to a chemical exposure incident.

Safe Handling and Storage Logic

Caption: Key considerations for safe handling and storage.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C6H14ClN | [4] |

| Molecular Weight | 133.62 g/mol | [9] |

| CAS Number | 1333221-05-8 | [9] |

| Storage Temperature | 2 - 8 °C | [5] |

References

- Synquest Labs. (n.d.).

- Enamine. (n.d.). rac-(1R,3S)-3-(aminomethyl)

-

PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Merck Millipore. (n.d.).

- Thermo Fisher Scientific. (2008, March 27).

- Fisher Scientific. (2010, February 11).

- Fisher Scientific. (2010, November 10).

- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.

-

PubChem. (n.d.). 1-Amino-3-cyclopentene hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Food and Agriculture Organization of the United Nations. (2014, August). Methyl cyclopentenolone.

- iChemical. (n.d.). 1-Amino-3-cyclopentene hydrochloride, CAS No. 91469-55-5.

- CymitQuimica. (n.d.). CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1).

-

PubChem. (n.d.). 1-Methylcyclopent-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

- ChemScene. (n.d.). (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride.

- ECHEMI. (n.d.).

Sources

- 1. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]

- 2. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Amino-3-cyclopentene hydrochloride | C5H10ClN | CID 2756395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. N-methylcyclopent-3-en-1-amine hydrochloride 95% | CAS: 1333221-05-8 | AChemBlock [achemblock.com]

Navigating the Third Dimension: A Technical Guide to Novel Cyclic Amine Building Blocks in Drug Discovery

Abstract

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, moving beyond the "flat" world of aromatic scaffolds. This guide provides an in-depth technical exploration of novel cyclic amine building blocks, a class of sp³-rich, three-dimensional (3D) structures that are increasingly pivotal in modern drug discovery. We will delve into the rationale for their adoption, highlighting the advantages of their conformational rigidity and the precise vectoral presentation of substituents. This document will further provide detailed synthetic strategies for key classes of these scaffolds, including azaspirocycles and bridged bicyclic amines, complete with step-by-step experimental protocols. Through a case study of the EGFR inhibitor Zipalertinib (TAS6417), we will illustrate the tangible impact of these building blocks on clinical candidates. Finally, we will present a comprehensive guide to the in vitro assessment of their metabolic stability, a critical parameter in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 3D chemical space to overcome the challenges of contemporary drug design.

The Imperative for Three-Dimensionality in Drug Design

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbon atoms, often leading to flat, aromatic structures. While this approach has yielded numerous successful drugs, it has also contributed to challenges such as poor solubility, off-target effects, and metabolic instability.[1] The increasing complexity of biological targets necessitates a move into the third dimension.[2] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) exhibit greater structural complexity and three-dimensionality, which has been correlated with a higher probability of clinical success.[3][4]

The fundamental principle underpinning this shift is that biological targets, such as enzymes and receptors, are intricate 3D entities.[5] Shape complementarity is a critical determinant of molecular recognition and binding affinity.[6] Novel cyclic amine building blocks, with their inherent rigidity and well-defined geometries, offer a powerful toolkit to achieve this complementarity, enabling more precise and potent interactions with target proteins.[7]

Key Advantages of 3D Cyclic Amine Scaffolds:

-

Improved Physicochemical Properties: Increased Fsp³ content often leads to enhanced aqueous solubility and reduced lipophilicity, which can improve a compound's pharmacokinetic profile.[3]

-

Enhanced Target Engagement: The rigid nature of these scaffolds reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Their 3D architecture allows for the precise positioning of functional groups to engage with specific pockets and residues within a binding site.[8]

-

Novel Intellectual Property: The exploration of novel 3D chemical space provides opportunities for generating new intellectual property in a crowded therapeutic landscape.

-

Reduced Off-Target Effects: The unique shapes of 3D scaffolds can lead to higher selectivity for the intended target, thereby reducing the likelihood of off-target interactions and associated toxicities.[1]

Key Classes of Novel Cyclic Amine Building Blocks

This guide will focus on two prominent classes of novel cyclic amines that have demonstrated significant utility in drug discovery: azaspirocycles and bridged bicyclic amines.

Azaspirocycles: A Twist on Conformational Constraint

Azaspirocycles are bicyclic compounds where two rings share a single spirocyclic quaternary carbon atom.[9] This unique structural feature imparts a distinct 3D geometry, forcing substituents into precise vectors. The introduction of a nitrogen atom into the spirocyclic framework provides a handle for further derivatization and can modulate the compound's physicochemical properties.[10]

One of the most compelling advantages of azaspirocycles is their ability to reduce lipophilicity while adding carbon atoms, a counterintuitive but highly valuable property in drug design. For instance, replacing a piperidine ring with an azaspiro[3.3]heptane moiety can lead to a significant decrease in the distribution coefficient (logD), enhancing aqueous solubility.[9]

Data Presentation: Physicochemical Property Comparison

The following table provides a quantitative comparison of key physicochemical properties for model compounds containing piperidine versus 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane scaffolds.[11] This data clearly illustrates the impact of the spirocyclic core on properties crucial for drug-likeness.

| Scaffold | clogP | logD (pH 7.4) | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) |

| N-Benzylpiperidine | 3.1 | 1.8 | 136 | - |

| N-Benzyl-2-azaspiro[3.3]heptane | 2.8 | 1.2 | 12 | >60 |

| N-Benzyl-1-azaspiro[3.3]heptane | 2.9 | 1.5 | 13 | >60 |

Data sourced from Kirichok et al., Angew. Chem. Int. Ed. 2023.[11]

Bridged Bicyclic Amines: Rigid Frameworks for Precise Interactions

Bridged bicyclic amines are characterized by two rings sharing two non-adjacent atoms, creating a rigid, three-dimensional framework.[12] These structures are of significant interest in drug discovery due to their high sp³ content and their ability to present substituents in well-defined spatial orientations.[13] The conformational constraint imposed by the bridged structure can lead to enhanced binding affinity and selectivity.[7] Marketed drugs containing bridged saturated heterocyclic amine moieties demonstrate their clinical relevance.[1]

Synthetic Strategies and Experimental Protocols

The successful application of novel cyclic amine building blocks is contingent on the availability of robust and scalable synthetic routes. This section provides detailed, step-by-step methodologies for the synthesis of representative azaspirocyclic and bridged bicyclic amines.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

This protocol describes a practical, two-step synthesis of 2,6-diazaspiro[3.3]heptanes via reductive amination followed by cyclization.[11]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Step 1: Reductive Amination

-

To a solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to form the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (1-benzyl-3-(chloromethyl)azetidin-3-yl)methyl(phenyl)amine.

Step 2: Cyclization

-

To a stirred solution of (1-benzyl-3-(chloromethyl)azetidin-3-yl)methyl(phenyl)amine (1.0 eq) in tetrahydrofuran (THF), add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF).

-

Heat the reaction mixture in a sealed tube at 70 °C for 90 minutes.

-

Add an additional portion of potassium tert-butoxide (1.0 eq, 1.0 M solution in THF) and continue heating for another hour.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Synthesis of Bridged Bicyclic Amines via the Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the intramolecular C-H amination to form nitrogen-containing heterocycles.[2][9] This protocol details the synthesis of a bridged bicyclic amine using a synergistic light and heat activation approach.[7][14]

Experimental Protocol: Synthesis of a Bridged Azacycle

-

To a solution of the N-chloro-N-methylcycloheptylamine precursor (1.0 eq) in a suitable solvent (e.g., trifluorotoluene), add an iodine-based reagent (e.g., N-iodosuccinimide, 1.2 eq).

-

Irradiate the reaction mixture with a high-power visible light source (e.g., 100 W blue LED) while maintaining the reaction temperature at 70 °C.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the bridged bicyclic amine. The tosyl protecting group can be removed using conditions such as HBr and phenol to yield the free amine.[2]

Case Study: Zipalertinib (TAS6417) - A Bicyclic Amine in Oncology

Zipalertinib (formerly TAS6417 or CLN-081) is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) with mutations in exon 20, a challenging target in non-small cell lung cancer (NSCLC).[5][10] The chemical structure of Zipalertinib features a novel 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine core, which is a fused bicyclic amine system.[10] This rigid scaffold plays a crucial role in orienting the key pharmacophoric elements for optimal binding to the EGFR active site, leading to potent inhibition of the mutant protein while sparing the wild-type form.[2] The preclinical data for Zipalertinib demonstrates its broad spectrum of activity against clinically relevant EGFR mutations with minimal toxicity.[2] The development of Zipalertinib, which has received Breakthrough Therapy Designation from the FDA, underscores the power of incorporating novel bicyclic amine scaffolds in modern drug design.

In Vitro Assessment of Metabolic Stability

A critical aspect of drug development is ensuring that a candidate molecule possesses a favorable pharmacokinetic profile, including adequate metabolic stability.[13] Novel cyclic amines, with their unique structures, require thorough in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[8][15] The following protocol outlines a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a positive control solution (e.g., a compound with known metabolic instability, such as verapamil).

-

Prepare a pooled human liver microsome suspension in the incubation buffer.

-

Prepare an NADPH regenerating system solution.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound working solution at 37 °C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension.

-

Immediately add the test compound working solution to the reaction mixture.

-

Incubate the mixture at 37 °C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a clean plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Conclusion and Future Perspectives

Novel cyclic amine building blocks represent a significant advancement in the medicinal chemist's toolbox, offering a clear path to escape the confines of "flatland" and explore the vast potential of 3D chemical space. The inherent structural rigidity, precise control over substituent orientation, and favorable physicochemical properties of scaffolds like azaspirocycles and bridged bicyclic amines have already demonstrated their value in the development of promising clinical candidates. As synthetic methodologies for these complex structures become more robust and accessible, their integration into drug discovery programs will undoubtedly accelerate. The continued exploration of novel cyclic amine architectures, coupled with a deep understanding of their structure-property relationships, will be instrumental in designing the next generation of safer and more effective medicines.

References

-

Hasako, S., et al. (2018). TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations. Molecular Cancer Therapeutics, 17(8), 1648–1658. [Link]

-

Meyers, M. J., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 7(10), 947–951. [Link]

-

Kirichok, A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

-

Redka, M. O., et al. (2025). Marketed drugs with bridged (A) and fluorinated (B) saturated heterocyclic amine moieties. ResearchGate. [Link]

-

Taiho Pharmaceutical Co., Ltd. (2018). TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations. ResearchGate. [Link]

-

Miyadera, K., et al. (2021). TAS6417/CLN-081 is a pan-mutation-selective EGFR tyrosine kinase inhibitor with a broad spectrum of preclinical activity against clinically-relevant EGFR mutations. PMC. [Link]

-

Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(10), 5473–5490. [Link]

-

Bohlin, M. (2012). (A) Plot showing the clogP vs. TPSA distribution for approved (blue)... ResearchGate. [Link]

-

Shavaleev, N. M., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

-

Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6578–6583. [Link]

-

Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. [Link]

-

Lesniak, R. K., et al. (2022). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry, 243, 114693. [Link]

-

Wu, G., et al. (2018). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Taylor & Francis Online. [Link]

-

Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

-

Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. [Link]

-

Institut Curie. (n.d.). TAS6417-301. Institut Curie. [Link]

-

Twigg, D. G., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Angewandte Chemie International Edition, 55(43), 13504–13508. [Link]

-

Circle Pharma. (2023, July 19). Circle Pharma Achieves Major Milestone with the Selection of a Clinical Development Candidate Directly Inhibiting Cyclins A and B. Circle Pharma. [Link]

-

Twigg, D. G., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Semantic Scholar. [Link]

-

Koczurkiewicz-Adamczyk, P., et al. (2024). Historical Perspective and Current Trends in Anticancer Drug Development. MDPI. [Link]

-

Taiho Oncology. (2025, November 20). Taiho Oncology, Taiho Pharmaceutical and Cullinan Therapeutics Initiate Rolling Submission of New Drug Application to U.S. Food. Taiho Oncology. [Link]

-

Bräse, S., et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44(23), 8473–8505. [Link]

-

AstraZeneca. (2026, January 25). Pipeline. AstraZeneca. [Link]

-

Bakulina, O., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(19), 6543. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TAS6417/CLN-081 is a pan-mutation-selective EGFR tyrosine kinase inhibitor with a broad spectrum of preclinical activity against clinically-relevant EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 4. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandf.figshare.com [tandf.figshare.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. symeres.com [symeres.com]

The "Magic Methyl" Effect in Cyclic Amines: A Technical Guide to Synthesis and Application

Abstract

The strategic introduction of a methyl group at the α-position of cyclic amines represents a powerful tool in medicinal chemistry and drug discovery. This seemingly minor modification, often referred to as the "magic methyl" effect, can profoundly influence a molecule's pharmacological profile, enhancing potency, selectivity, and metabolic stability.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, stereochemical control, and application of α-methylated cyclic amines. We will explore a range of synthetic methodologies, from classical approaches to modern catalytic strategies, and delve into the mechanistic underpinnings that govern their stereoselectivity. Furthermore, this guide will illuminate the critical role of these privileged scaffolds in the development of novel therapeutics.

The Significance of the α-Methyl Group: More Than Just a Steric Bulwark

Saturated nitrogen heterocycles, such as pyrrolidines and piperidines, are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[3][4][5][6][7][8] The introduction of a methyl group at the carbon atom adjacent (α) to the nitrogen can induce significant conformational constraints, impacting the molecule's interaction with biological targets.[9][10] This strategic methylation can lead to:

-

Enhanced Potency and Selectivity: The methyl group can act as a conformational lock, pre-organizing the molecule into a bioactive conformation that fits more precisely into a target's binding pocket.[1] This can lead to a significant increase in binding affinity and selectivity for the desired target over off-targets.

-

Improved Metabolic Stability: The α-methyl group can shield the adjacent C-H bond from metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. This steric hindrance can increase the compound's half-life and oral bioavailability.[2]

-

Modulation of Physicochemical Properties: Methylation can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

-

Creation of Chiral Centers: The introduction of an α-methyl group often generates a new stereocenter, opening avenues for the exploration of stereoisomers with potentially distinct pharmacological activities.[1]

The profound impact of this small structural change underscores the importance of developing efficient and stereoselective methods for the synthesis of α-methylated cyclic amines.

Synthetic Strategies for the Construction of α-Methylated Cyclic Amines

The synthesis of α-methylated cyclic amines has evolved significantly, with a range of methods available to the modern chemist. The choice of strategy often depends on the desired stereochemistry, the complexity of the target molecule, and the availability of starting materials.

Asymmetric Synthesis of α-Methylated Pyrrolidines

The pyrrolidine ring is a fundamental component of numerous alkaloids and therapeutic agents.[5][11] Consequently, the development of enantioselective methods for the synthesis of α-methylated pyrrolidines has been a major focus of research.

One powerful approach is the asymmetric 'clip-cycle' synthesis , which involves the intramolecular aza-Michael cyclization of an N-protected amine onto an α,β-unsaturated thioester. This method, catalyzed by a chiral phosphoric acid, provides direct access to enantioenriched pyrrolidines with high enantiomeric excesses.

Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis of a Substituted Pyrrolidine

-

Substrate Synthesis: The requisite N-protected amine containing a tethered α,β-unsaturated thioester is synthesized through standard organic transformations.

-

Aza-Michael Cyclization: To a solution of the substrate in a suitable solvent (e.g., toluene) at a specific temperature (e.g., 50 °C), is added a catalytic amount (e.g., 20 mol%) of a chiral phosphoric acid catalyst (e.g., (R)-TRIP).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired enantioenriched pyrrolidine.

-

Enantiomeric Excess Determination: The enantiomeric ratio of the product is determined by chiral stationary phase HPLC.

Another notable strategy involves the diastereoselective alkylation of chiral enamines or enolates derived from proline derivatives.[12] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the newly introduced methyl group.

Stereoselective Synthesis of α-Methylated Piperidines

The piperidine moiety is another privileged scaffold in medicinal chemistry.[3][4][13][14] The stereoselective synthesis of α-methylated piperidines is crucial for the development of potent and selective drug candidates.

A biosynthetically inspired three-component Mannich reaction has been developed for the stereoselective synthesis of polyfunctional piperidines.[3] This reaction utilizes a chiral α-methyl benzylamine to form a chiral aldimine in situ, which then reacts with a dienolate and an aldehyde to construct the piperidine ring with excellent stereocontrol.[3]

Experimental Protocol: Three-Component Mannich Reaction for Piperidine Synthesis [3]

-

Aldimine Formation (in situ): In a reaction vessel under an inert atmosphere, a solution of the aldehyde and chiral α-methyl benzylamine in a suitable solvent (e.g., DCM) is prepared at low temperature (e.g., -78 °C).

-

Addition of Lewis Acid and Dienolate: A Lewis acid (e.g., Sn(OTf)₂) is added, followed by the slow addition of a 1,3-bis-trimethylsilylenol ether.

-

Reaction Progression: The reaction is allowed to warm to a specified temperature (e.g., 0 °C) and stirred until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the chiral 2,3-dihydro-4-pyridone adduct.

-

Reduction to Piperidine: The resulting adduct can be further reduced, for example, by palladium-catalyzed hydrogenation, to afford the corresponding α-methylated piperidine.[3]

Modern Catalytic Approaches to α-Methylation

Recent advancements have focused on the development of more atom-economical and efficient catalytic methods for the direct α-methylation of cyclic amines.

Transition-metal-catalyzed direct α-C(sp³)–H functionalization has emerged as a powerful tool.[15] For instance, iridium-catalyzed enantioselective direct α-C–H alkylation of saturated cyclic amines with alkenes, using a directing group, has been successfully demonstrated.[15] This method allows for the direct formation of C-C bonds at the α-position with high enantioselectivity.

Another innovative approach involves the reductive methylation of N-heterocycles using methanol as both a hydrogen and a methyl source, catalyzed by an Iridium(III) complex.[16] The selectivity of this reaction between reduction and N-methylation can be precisely controlled by modulating the reaction parameters.[16]

Diagram: Catalytic Cycle for Iridium-Catalyzed Reductive Methylation

Caption: Proposed catalytic cycle for the Iridium-catalyzed reductive methylation of N-heterocycles using methanol.

Data Presentation: Comparison of Synthetic Methodologies

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes key quantitative data for different α-methylation methods.

| Methodology | Cyclic Amine | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric 'Clip-Cycle' | Pyrrolidine | Chiral Phosphoric Acid | High | High | |

| Three-Component Mannich | Piperidine | Sn(OTf)₂ / Chiral Amine | Good | N/A (Diastereoselective) | [3] |

| Iridium-Catalyzed C-H Alkylation | Pyrrolidine | Cationic Iridium/Chiral Diphosphine | High | High | [15] |